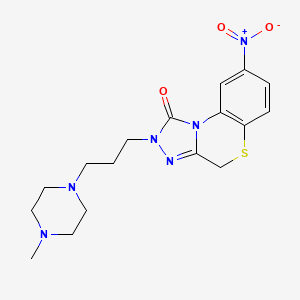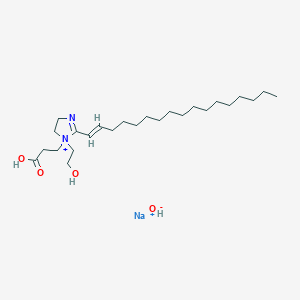
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxyethyl and heptadecenyl groups. The final step involves the addition of the sodium hydroxide to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained within the desired parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, potentially converting carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the carboxyethyl group, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
科学的研究の応用
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and drug delivery systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism by which Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to specific proteins, influencing their function and activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
類似化合物との比較
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be compared to other similar compounds, such as:
Sodium 1-(2-carboxyethyl)-2-(octadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide: This compound has a similar structure but with an octadecenyl group instead of a heptadecenyl group, which may affect its hydrophobicity and interactions with biological membranes.
Sodium 1-(2-carboxyethyl)-2-(hexadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide: The presence of a hexadecenyl group in this compound can influence its chemical reactivity and biological activity.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
特性
CAS番号 |
71929-17-4 |
|---|---|
分子式 |
C25H48N2NaO4+ |
分子量 |
463.6 g/mol |
IUPAC名 |
sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |
InChI |
InChI=1S/C25H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,22-23-28)20-18-25(29)30;;/h16-17,28H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |
InChIキー |
LYGPISBMVMWXQI-WXIBIURSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCC(=O)O)CCO.[OH-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCC(=O)O)CCO.[OH-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


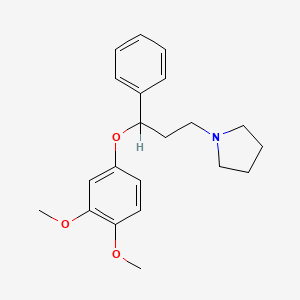

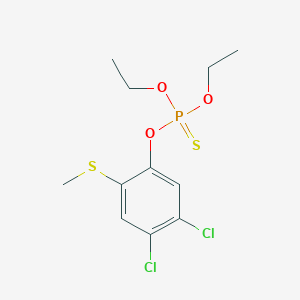
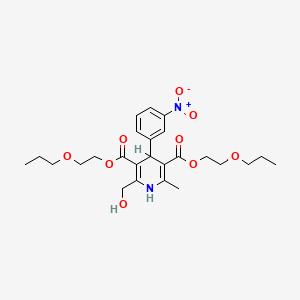
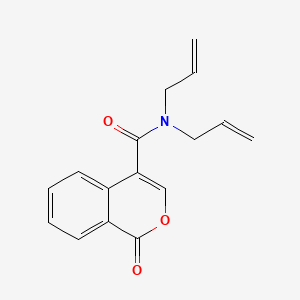
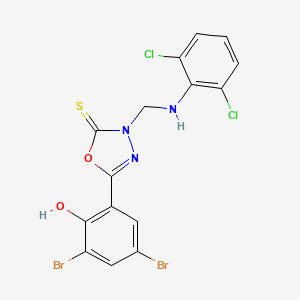
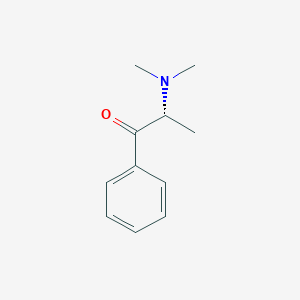
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
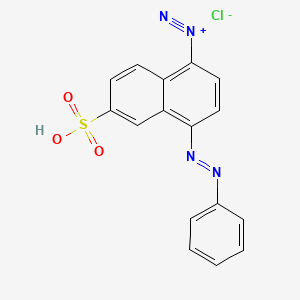

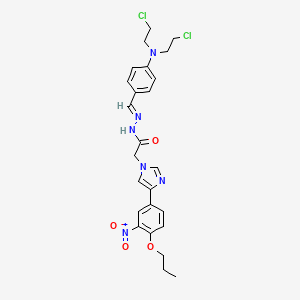
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
